molecular formula C13H11NO4 B8413059 4-[(2-Methyl-5-oxo-1,3-oxazol-4(5h)-ylidene)methyl]phenyl acetate CAS No. 60470-81-7

4-[(2-Methyl-5-oxo-1,3-oxazol-4(5h)-ylidene)methyl]phenyl acetate

Cat. No. B8413059
M. Wt: 245.23 g/mol
InChI Key: IIFDOCUPPJXLMD-UHFFFAOYSA-N
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Patent
US04038414

Procedure details

75.8 g (0.3 mol) of 2-methyl-4-(p-acetoxy-benzylidene)-5(4H)-oxazolone are dissolved in a mixture of 725 ml of acetone and 281 ml of water and thereafter the solution is heated to the boil, under a reflux condenser, for 15 hours. Hereupon, a yellowish precipitate separates out. The reaction mixture is cooled and then filtered. The resulting crystals are recrystallised from acetone-water. p-Acetoxy-α-acetylaminocinnamic acid of melting point 236°-237° C. is obtained.
Quantity
75.8 g
Type
reactant
Reaction Step One
Quantity
725 mL
Type
reactant
Reaction Step One
Name
Quantity
281 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4](=[O:18])[C:5](=[CH:7][C:8]2[CH:13]=[CH:12][C:11]([O:14][C:15](=[O:17])[CH3:16])=[CH:10][CH:9]=2)[N:6]=1.CC(C)=[O:21]>O>[C:15]([O:14][C:11]1[CH:12]=[CH:13][C:8]([CH:7]=[C:5]([NH:6][C:2](=[O:21])[CH3:1])[C:4]([OH:3])=[O:18])=[CH:9][CH:10]=1)(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
75.8 g
Type
reactant
Smiles
CC=1OC(C(N1)=CC1=CC=C(C=C1)OC(C)=O)=O
Name
Quantity
725 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
281 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated to the boil, under a reflux condenser, for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The resulting crystals are recrystallised from acetone-water

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C(C(=O)O)NC(C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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